molecular formula C4H7N3S2 B14702870 3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione CAS No. 25366-56-7

3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione

Cat. No.: B14702870
CAS No.: 25366-56-7
M. Wt: 161.3 g/mol
InChI Key: KURVESZWJPJSFK-UHFFFAOYSA-N
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Description

3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione is a chemical compound that belongs to the class of triazoline derivatives This compound is characterized by the presence of a mercaptoethyl group and a thione functionality, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the triazoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The thione functionality can be reduced to the corresponding thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding thiol derivatives.

    Substitution: Various substituted triazoline derivatives.

Scientific Research Applications

3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a corrosion inhibitor in metal protection.

Mechanism of Action

The mechanism of action of 3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. The thione functionality can interact with metal ions, affecting various biochemical pathways. These interactions contribute to the compound’s biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    3-Mercapto-1-propanol: Similar in having a mercapto group but differs in the absence of the triazoline ring.

    2-Mercaptoethanol: Contains a mercapto group and is used as a reducing agent in biochemical applications.

    3-Mercapto-1,2-propanediol: Similar in having a mercapto group but differs in the presence of additional hydroxyl groups.

Uniqueness

3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione is unique due to the presence of both a mercaptoethyl group and a triazoline ring, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

CAS No.

25366-56-7

Molecular Formula

C4H7N3S2

Molecular Weight

161.3 g/mol

IUPAC Name

5-(1-sulfanylethyl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C4H7N3S2/c1-2(8)3-5-4(9)7-6-3/h2,8H,1H3,(H2,5,6,7,9)

InChI Key

KURVESZWJPJSFK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=S)NN1)S

Origin of Product

United States

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